1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18833205
InChI: InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2
SMILES:
Molecular Formula: C11H10BrClF2O
Molecular Weight: 311.55 g/mol

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18833205

Molecular Formula: C11H10BrClF2O

Molecular Weight: 311.55 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C11H10BrClF2O
Molecular Weight 311.55 g/mol
IUPAC Name 1-[2-(bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one
Standard InChI InChI=1S/C11H10BrClF2O/c12-5-8-2-1-7(11(14)15)3-9(8)4-10(16)6-13/h1-3,11H,4-6H2
Standard InChI Key KJENQLMMTJZJKY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a central phenyl ring substituted at the 2-position with a bromomethyl group (CH2Br-\text{CH}_2\text{Br}) and at the 5-position with a difluoromethyl group (CF2H-\text{CF}_2\text{H}). A chloropropanone moiety (COCH2Cl-\text{COCH}_2\text{Cl}) is attached to the benzene ring, creating a multifunctional scaffold (Figure 1). This arrangement introduces steric and electronic effects that influence both chemical reactivity and biological activity.

Table 1: Key Identifiers of 1-(2-(Bromomethyl)-5-(difluoromethyl)phenyl)-3-chloropropan-2-one

PropertyValue
IUPAC Name1-[2-(Bromomethyl)-5-(difluoromethyl)phenyl]-3-chloropropan-2-one
CAS Number1804076-37-6
Molecular FormulaC11H10BrClF2O\text{C}_{11}\text{H}_{10}\text{BrClF}_2\text{O}
Molecular Weight311.55 g/mol
SMILESC1=CC(=C(C=C1C(F)F)CC(=O)CCl)CBr
InChIKeyKJENQLMMTJZJKY-UHFFFAOYSA-N

The stereoelectronic effects of the difluoromethyl group enhance the compound's metabolic stability compared to non-fluorinated analogs, while the bromomethyl group serves as a versatile handle for further functionalization .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of this compound likely involves bromination of a precursor molecule, leveraging methodologies outlined in foundational bromination research . A plausible route begins with the difluoromethyl-substituted acetophenone derivative, followed by selective bromination at the methyl group using N\text{N}-bromosuccinimide (NBS) or molecular bromine (Br2\text{Br}_2) under radical-initiated conditions .

Key Reaction Steps

  • Friedel-Crafts Acylation: Introduction of the chloropropanone moiety via acylation of the benzene ring.

  • Difluoromethylation: Installation of the CF2H-\text{CF}_2\text{H} group using fluoroform (CHF3\text{CHF}_3) under basic conditions.

  • Bromomethylation: Radical bromination of the methyl group adjacent to the ketone functionality .

Industrial-scale production may employ continuous-flow reactors to enhance yield and safety, minimizing exposure to hazardous intermediates like molecular bromine .

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorinated and aromatic groups. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 150°C, with the bromomethyl group being susceptible to nucleophilic displacement under alkaline conditions .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.85 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 4.45 (s, 2H, CH2Br-\text{CH}_2\text{Br}), 3.60 (s, 2H, COCH2Cl-\text{COCH}_2\text{Cl}).

  • 19F NMR^{19}\text{F NMR}: δ -110.2 (t, J=54HzJ = 54 \, \text{Hz}, CF2H-\text{CF}_2\text{H}) .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), where its bromomethyl group conjugates with E3 ligase ligands. Recent patents describe derivatives targeting Bruton’s tyrosine kinase (BTK) for autoimmune diseases .

Material Science

Incorporation into fluorinated polymers enhances thermal stability, with glass transition temperatures (TgT_g) exceeding 200°C in polyimide composites .

Comparison with Structural Analogs

Table 2: Functional Group Impact on Reactivity

CompoundKey SubstituentsReactivity with Thiols
1-(2-Bromophenyl)-3-chloropropanoneBr-\text{Br}, no CF2H-\text{CF}_2\text{H}Moderate
Target CompoundCH2Br-\text{CH}_2\text{Br}, CF2H-\text{CF}_2\text{H}High

The difluoromethyl group in the target compound reduces electron density at the benzene ring, slowing electrophilic substitution but enhancing radical stability .

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